molecular formula C10H9NO2 B13674822 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B13674822
M. Wt: 175.18 g/mol
InChI Key: SRNIEKCGGDUMRB-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile (CAS: 672284-72-9) is a bicyclic aromatic compound featuring a 1,3-dioxole ring fused to a benzene core. The molecule is substituted with two methyl groups at the 2-position of the dioxole ring and a nitrile group at the 5-position of the benzene ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity. For example, derivatives of benzo[d][1,3]dioxole have demonstrated antibacterial activity against pathogens like Xanthomonas citri, which causes citrus canker .

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIEKCGGDUMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: The initial step involves the formation of the benzo[d][1,3]dioxole ring system. This can be achieved through the cyclization of catechol with acetone in the presence of an acid catalyst.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzo[d][1,3]dioxole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

    Methylation: The final step involves the methylation of the benzo[d][1,3]dioxole ring at the 2,2-positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are frequently employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site, allowing the compound to form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Applications/References
This compound 2,2-dimethyl, 5-cyano C₁₀H₉NO₂ 175.18 Stable dioxole core; used in antimicrobial agents Pharmaceutical intermediates
2,2-Difluorobenzo[d][1,3]dioxole-5-carbonitrile 2,2-difluoro, 5-cyano C₈H₃F₂NO₂ 191.11 High purity (98%); fluorinated analogs enhance electronic properties Materials science, electronics
2-thioxobenzo-1,3-dioxole-5-carbonitrile 2-thioxo, 5-cyano C₈H₃NO₂S 177.18 Thio substitution increases electrophilicity; reactive in heterocyclic synthesis Organic synthesis
4-Octylbenzo[d][1,3]dioxole-5-carbonitrile 4-octyl, 5-cyano C₁₇H₂₃NO₂ 273.37 Lipophilic; forms regioisomers (3:2 ratio) during synthesis (75% yield) Surfactants, regioselective studies
6-Aminobenzo[d][1,3]dioxole-5-carbonitrile 6-amino, 5-cyano C₈H₆N₂O₂ 162.15 Amino group enables further functionalization (e.g., amide coupling) Drug discovery

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 2,2-dimethyl derivative exhibits enhanced steric hindrance, stabilizing the dioxole ring and making it less reactive toward electrophilic substitution compared to the 2,2-difluoro analog. The 2-thioxo variant replaces an oxygen atom with sulfur, significantly altering electronic properties. Thio derivatives are more nucleophilic, enabling participation in Michael additions or cycloadditions .

Biological Activity: Alkyl-substituted benzo[d][1,3]dioxoles (e.g., 2,2-dimethyl) inhibit bacterial growth, as demonstrated in studies against Xanthomonas citri. The methyl groups likely enhance membrane permeability . In contrast, the 6-amino derivative’s primary amine group facilitates conjugation with carboxylic acids or carbonyl compounds, expanding its utility in prodrug design .

Synthetic Challenges :

  • 4-Octylbenzo[d][1,3]dioxole-5-carbonitrile synthesis yields regioisomers (3:2 ratio), indicating that bulky alkyl chains complicate regioselectivity. This property is critical in material science for tuning molecular packing .

Antimicrobial Activity

Derivatives of this compound, such as alkyl-BDOs, have shown potent inhibition of Xanthomonas citri growth, with minimum inhibitory concentrations (MICs) comparable to commercial bactericides. The methyl groups contribute to lipophilicity, enhancing interaction with bacterial membranes .

Biological Activity

2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound features a dioxole ring system with a carbonitrile functional group that may contribute to its biological effects. The compound's molecular formula is C12H11NC_{12}H_{11}N and it has a molecular weight of approximately 185.23 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. In vitro assays demonstrated that this compound has an IC50 value (the concentration required to inhibit 50% of the microorganism growth) comparable to that of standard antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. For example:

  • Cell Viability Assays : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxic effects with IC50 values ranging from 20 to 40 µM .
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed in both cell-free systems and cellular models:

  • DPPH Assay : The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 25 µM .
  • Cellular Studies : In human fibroblast cells, the compound effectively reduced intracellular reactive oxygen species (ROS) levels, indicating its potential as a protective agent against oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Covalent Bond Formation : The carbonitrile group may form covalent bonds with nucleophilic sites in biomolecules, influencing enzyme activity .
  • Modulation of Signaling Pathways : The compound may interact with specific molecular targets involved in cell signaling and apoptosis pathways .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at 30 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than that produced by standard antibiotics when tested at concentrations above 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethylbenzo[d][1,3]dioxole-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, thiocyanate radical-mediated dehydration of aldoximes under visible light and aerobic conditions offers a green chemistry approach, achieving yields up to 89% . Key parameters include solvent polarity (e.g., acetonitrile or DMF), temperature (50–80°C), and catalyst choice (e.g., thiocyanate salts). Control of steric hindrance from the 2,2-dimethyl group is critical to avoid side reactions.

Q. How is the compound characterized structurally, and what spectral data are essential for validation?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 6.07 (s, 2H, dioxole CH2), δ 7.22 (dd, J = 1.6 Hz, aromatic H), and δ 7.04 (d, J = 1.6 Hz, aromatic H) confirm the dioxole and nitrile-substituted aromatic ring .
  • 13C NMR : Signals at δ 151.5 (dioxole C-O), δ 118.8 (C≡N), and δ 104.9 (aromatic C) are diagnostic .
  • MS (ESI) : A molecular ion peak at m/z 147.9 ([M+H]+) matches the theoretical m/z 148.0 .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : The nitrile group poses toxicity risks. Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at 2–8°C, away from oxidizers. Thermal degradation studies suggest stability below 150°C, but DSC analysis is recommended for lab-specific risk assessment .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions. For example, the nitrile group directs incoming electrophiles to the 4-position of the dioxole ring. Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys or Pistachio) identifies viable precursors like 5-hydroxy-2-methylbenzaldehyde .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Methodological Answer : For derivatives like 6-amino-1,3-benzodioxole-5-carbonitrile, conflicting antimicrobial data (MIC >64 μg/mL in some studies vs. moderate activity in others) may arise from substituent effects. Systematic SAR studies should:

  • Vary substituents at the 2- and 6-positions.
  • Use standardized assays (e.g., CLSI broth microdilution) with controls like ciprofloxacin .
  • Apply multivariate analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How can the compound serve as a precursor for advanced functional materials?

  • Methodological Answer : The nitrile group enables:

  • Coordination polymers : React with AgNO3 in DMSO to form luminescent Ag-C≡N networks.
  • Photocatalysts : Couple with TiO2 via sol-gel methods; UV-Vis spectra show bandgap narrowing to 2.8 eV .

Q. What analytical techniques troubleshoot low yields in scaled-up syntheses?

  • Methodological Answer :

  • HPLC-PDA : Detect intermediates like uncyclized aldehydes (retention time ~8.2 min).
  • In situ IR : Monitor nitrile formation (C≡N stretch at ~2230 cm⁻¹) to optimize reaction termination .
  • XRD : Confirm crystallinity issues; amorphous byproducts reduce yield .

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